REACTION_CXSMILES
|
Br[C:2]1[CH:11]=[CH:10][C:5]([C:6](=NO)[NH2:7])=[CH:4][CH:3]=1.[C:12]([C:14]1[CH:19]=[CH:18][C:17]([C:20]2[O:21][CH:22]=[CH:23][CH:24]=2)=[CH:16][CH:15]=1)#[N:13]>C(#N)C1C=CC=CC=1>[C:12]([C:14]1[CH:15]=[CH:16][C:17]([C:20]2[O:21][C:22]([C:2]3[CH:11]=[CH:10][C:5]([C:6]#[N:7])=[CH:4][CH:3]=3)=[CH:23][CH:24]=2)=[CH:18][CH:19]=1)#[N:13]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C(N)=NO)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C(N)=NO)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(C=C1)C=1OC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C1=CC=CC=C1)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=C(C=C1)C=1OC(=CC1)C1=CC=C(C=C1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |